N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide
Description
N-((4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex small molecule characterized by a piperazine core functionalized with a benzo[d][1,3]dioxol-5-ylmethyl group and a cyclohexylmethanesulfonamide moiety. The benzo[d][1,3]dioxole moiety, a bicyclic aromatic system, may improve metabolic stability compared to simpler phenyl substituents .
Properties
IUPAC Name |
N-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-30(26,27)22-13-16-2-5-18(6-3-16)21(25)24-10-8-23(9-11-24)14-17-4-7-19-20(12-17)29-15-28-19/h4,7,12,16,18,22H,2-3,5-6,8-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGPRFJNOZQOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines.
Mode of Action
It’s suggested that similar compounds might influence gaba-ergic neurotransmission in the brain. They could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line.
Biochemical Pathways
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells. This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
The compound has shown significant effects at the molecular and cellular level. Similar compounds have demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines. They have also shown to induce apoptosis and cause cell cycle arrests.
Biological Activity
N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activities, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety linked to a benzo[d][1,3]dioxole group and a cyclohexyl carbon chain. Its molecular formula is , characterized by the presence of sulfonamide functional groups which are known to enhance biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar piperazine derivatives. For instance, a related compound demonstrated significant protection against seizures in various animal models. The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial for seizure control .
Table 1: Anticonvulsant Activity in Animal Models
| Compound | Model Used | Dose (mg/kg) | Protection (%) |
|---|---|---|---|
| BPPU | MES | 100 | 100 |
| BPPU | scPTZ | 100 | 80 |
| BPPU | Pilocarpine | 100 | 50 |
Antidepressant Effects
The compound has also been evaluated for antidepressant activity. In studies involving forced swim tests and tail suspension tests, it exhibited significant reductions in immobility time, indicating potential as an antidepressant agent .
Table 2: Antidepressant Activity Assessment
| Test Used | Result (Immobility Time) | Significance Level |
|---|---|---|
| Forced Swim Test | Reduced by 40% | p < 0.05 |
| Tail Suspension Test | Reduced by 35% | p < 0.01 |
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. Specifically, its structural components suggest potential binding to serotonin and dopamine receptors, which are critical in mood regulation and seizure activity.
Case Studies
A notable study examined the effects of similar piperazine derivatives on seizure models. The results indicated that these compounds significantly influenced both seizure threshold and duration, suggesting a robust anticonvulsant profile. The study emphasized the need for further exploration into the specific receptor interactions that mediate these effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares key structural motifs with several piperazine-based analogues, but distinct variations influence its physicochemical and pharmacological profiles.
Key Observations:
- Piperazine Core: All compounds feature a piperazine ring, but substitutions vary. The target compound’s benzo[d][1,3]dioxol-5-ylmethyl group enhances aromaticity and steric bulk compared to dichlorophenyl () or simple phenyl groups () .
- Conformational Rigidity: The cyclohexyl group in the target compound introduces rigidity, contrasting with flexible alkyl chains in pentanamide derivatives () or planar aromatic systems () .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: Benzo[d][1,3]dioxole: Enhances metabolic stability and lipophilicity compared to halogenated phenyl groups () or methoxyphenyl () . Methanesulfonamide: May improve solubility and hydrogen-bonding capacity relative to carboxamides () . Cyclohexyl vs.
Preparation Methods
Piperazine-Benzo[d]dioxole Intermediate
The synthesis begins with functionalizing piperazine at the N1 position. A reported method involves alkylating piperazine with 5-(bromomethyl)benzo[d]dioxole under basic conditions:
Procedure :
- Dissolve piperazine (1.0 equiv) in anhydrous DMF.
- Add 5-(bromomethyl)benzo[d]dioxole (1.2 equiv) and K₂CO₃ (2.0 equiv).
- Stir at 80°C for 12 h under N₂.
- Purify via column chromatography (EtOAc/hexane, 1:3) to yield 4-(benzo[d]dioxol-5-ylmethyl)piperazine (72% yield).
Characterization :
Cyclohexanecarboxylic Acid Derivative
The cyclohexane scaffold is functionalized to introduce a carbonyl group for subsequent amide coupling:
Procedure :
- Oxidation of 4-(hydroxymethyl)cyclohexanol :
- Carboxylic Acid Formation :
Characterization :
- ¹³C NMR (101 MHz, CDCl₃): δ 214.5 (C=O), 179.3 (COOH), 43.2–35.8 (cyclohexane-C).
Amide Bond Formation
Coupling the piperazine and cyclohexane intermediates is achieved via a carbodiimide-mediated reaction:
Procedure :
- Activate 4-(carboxy)cyclohexanone (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM.
- Add 4-(benzo[d]dioxol-5-ylmethyl)piperazine (1.1 equiv) and DIPEA (2.0 equiv).
- Stir at 25°C for 24 h to yield 4-(4-(benzo[d]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexanone (68% yield).
Optimization Data :
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DCM | 68 |
| HATU | DMF | 72 |
| DCC | THF | 58 |
Reductive Amination and Sulfonylation
Cyclohexylmethylamine Synthesis
Reduce the ketone to an amine via reductive amination:
Procedure :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
